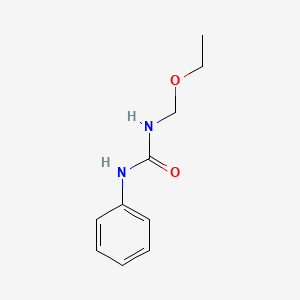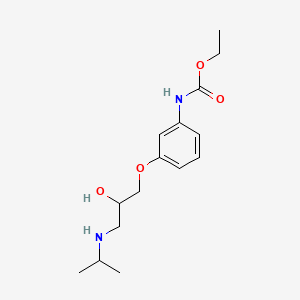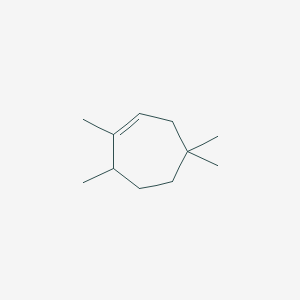
1,4,4,7-Tetramethylcycloheptene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,4,7-Tetramethylcycloheptene is an organic compound with the molecular formula C₁₁H₂₀. It is a derivative of cycloheptene, characterized by the presence of four methyl groups attached to the cycloheptene ring.
Preparation Methods
The synthesis of 1,4,4,7-Tetramethylcycloheptene can be achieved through several synthetic routes. One common method involves the alkylation of cycloheptene with methylating agents under controlled conditions. The reaction typically requires a catalyst, such as aluminum chloride, to facilitate the addition of methyl groups to the cycloheptene ring. Industrial production methods may involve the use of more efficient catalytic systems and optimized reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
1,4,4,7-Tetramethylcycloheptene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Scientific Research Applications
1,4,4,7-Tetramethylcycloheptene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,4,4,7-Tetramethylcycloheptene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the reaction .
Comparison with Similar Compounds
1,4,4,7-Tetramethylcycloheptene can be compared with other similar compounds, such as:
Cycloheptene: The parent compound, which lacks the methyl groups, making it less sterically hindered and more reactive in certain reactions.
1,3,3,5-Tetramethylcyclohexene: A similar compound with a six-membered ring, which exhibits different reactivity and properties due to the ring size and methyl group positioning.
1,2,3,4-Tetramethylcyclopentene: Another related compound with a five-membered ring, showing distinct chemical behavior and applications.
Properties
CAS No. |
106007-86-7 |
|---|---|
Molecular Formula |
C11H20 |
Molecular Weight |
152.28 g/mol |
IUPAC Name |
1,4,4,7-tetramethylcycloheptene |
InChI |
InChI=1S/C11H20/c1-9-5-7-11(3,4)8-6-10(9)2/h5,10H,6-8H2,1-4H3 |
InChI Key |
SICYNZBBKVUCOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC=C1C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Bicyclo[3.1.1]hept-2-en-2-yl)oxy](trimethyl)silane](/img/structure/B14342151.png)
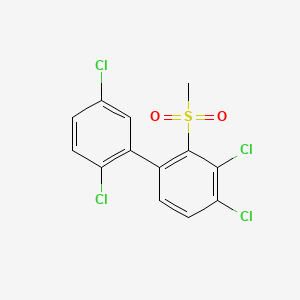

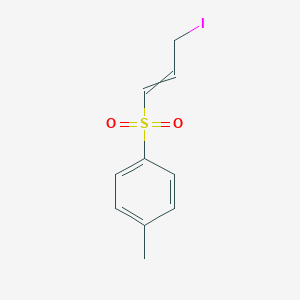
![3-[(Naphthalen-1-yl)oxy]propane-1-thiol](/img/structure/B14342182.png)
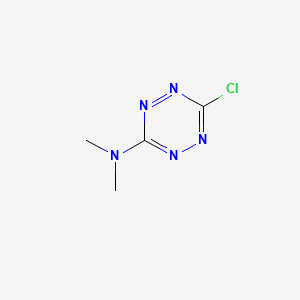
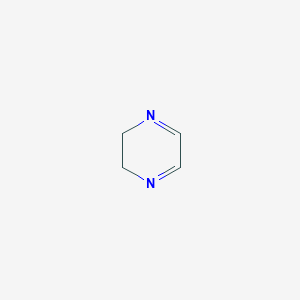
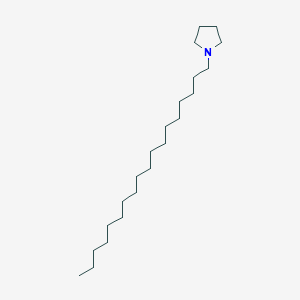

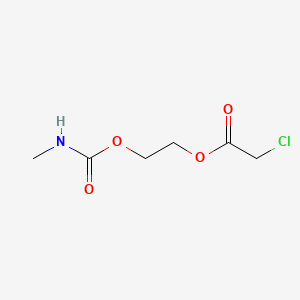
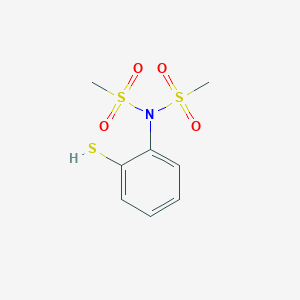
![Ethyl 4-formyl-2-oxo-1-oxaspiro[4.5]dec-3-ene-3-carboxylate](/img/structure/B14342229.png)
